molecular formula C13H13F2N B1465173 1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile CAS No. 1260802-64-9

1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile

Cat. No.: B1465173
CAS No.: 1260802-64-9
M. Wt: 221.25 g/mol
InChI Key: GJCMAAIIVRTVJX-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile (CAS: Not specified in search results

Properties

IUPAC Name

1-(2,4-difluorophenyl)cyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N/c14-10-4-5-11(12(15)8-10)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCMAAIIVRTVJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile typically involves the reaction of 2,4-difluorobenzonitrile with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction . The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the desired product with high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure maximum yield and efficiency. These methods often include the use of automated reactors and continuous flow systems to enhance the scalability and reproducibility of the synthesis process .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

1-(4-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile (CAS 56326-98-8)
  • Structure : A single fluorine substituent at the para position of the phenyl ring and a ketone group (4-oxo) on the cyclohexane.
  • Molecular Weight : 217.24 g/mol.
  • The absence of a second fluorine reduces electron-withdrawing effects compared to the target compound .
1-(4-Bromophenyl)cyclohexane-1-carbonitrile (CAS 626603-27-8)
  • Structure : Bromine replaces fluorine at the para position.
  • Molecular Weight : ~262.15 g/mol (estimated).
  • Key Differences: Bromine’s larger atomic size and polarizability may alter binding interactions in biological systems.
1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclohexane-1-carbonitrile (CAS 1260807-20-2)
  • Structure : A trifluoromethyl (-CF₃) group at the meta position and a fluorine at the para position.
  • Molecular Weight : ~263.2 g/mol (estimated).
  • Key Differences : The -CF₃ group significantly increases lipophilicity and steric bulk, which could enhance membrane permeability but reduce solubility .

Variations in the Cycloalkane Ring

1-(2,4-Difluorophenyl)cyclopentane-1-carbonitrile (CAS 1260758-81-3)
  • Structure : Cyclopentane ring instead of cyclohexane.
  • Molecular Weight : 207.22 g/mol.
  • Key Differences : Smaller ring size reduces steric hindrance and conformational flexibility. Lower molecular weight may improve bioavailability .
1-(2,4-Difluorophenyl)cyclopropane-1-carbonitrile (CAS 1260760-60-8)
  • Structure : Cyclopropane ring with high ring strain.
  • Molecular Weight : 179.17 g/mol.
  • Key Differences : Increased ring strain may enhance reactivity. The compact structure is advantageous for probing steric effects in drug design .

Functional Group Additions

4,4-Difluoro-1-(3-fluoro-4-hydroxyphenyl)cyclohexanecarbonitrile
  • Structure : Two fluorines on the cyclohexane ring and a hydroxyl group on the phenyl ring.
  • Molecular Formula: C₁₃H₁₁F₃NO.
  • Additional fluorines modulate electronic properties .

Physical Properties

Compound Name Ring Type Substituents Molecular Weight (g/mol) Physical State
1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile Cyclohexane 2,4-diF, -CN 220.23 Solid/Liquid*
1-(4-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile Cyclohexane 4-F, 4-oxo, -CN 217.24 Solid
1-(4-Bromophenyl)cyclohexane-1-carbonitrile Cyclohexane 4-Br, -CN ~262.15 Solid
1-(2,4-Difluorophenyl)cyclopentane-1-carbonitrile Cyclopentane 2,4-diF, -CN 207.22 Liquid

Biological Activity

1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile is a fluorinated organic compound with the molecular formula C₁₃H₁₃F₂N and a molecular weight of 221.25 g/mol. This compound belongs to the family of cyclohexane-1-carbonitriles and features a cyclohexane ring substituted with a 2,4-difluorophenyl group and a carbonitrile functional group. Its unique structure grants it significant potential for various biological applications, particularly in enzyme inhibition and receptor binding studies.

The presence of the nitrile group (C≡N) and the difluorophenyl ring suggests that this molecule may interact with biological targets, potentially modulating various biochemical pathways. The cyclohexane ring provides a rigid scaffold, while the difluorophenyl group enhances binding affinity and improves metabolic properties. These characteristics make it an interesting candidate for further pharmacological exploration.

While specific mechanisms of action for this compound remain largely uncharacterized, preliminary studies indicate its role in enzyme inhibition and receptor interactions. The compound has been investigated for potential therapeutic applications in anti-inflammatory and anticancer treatments, suggesting that it may affect glycolytic pathways or other metabolic processes relevant to cancer biology.

Enzyme Inhibition Studies

The compound's biological activity is primarily linked to its interactions with various enzymes. For instance, compounds with similar structures have shown significant inhibition of hexokinase, an enzyme critical in glycolysis, which is often upregulated in aggressive cancers like glioblastoma multiforme (GBM) . The inhibition of such enzymes could lead to reduced tumor growth and improved therapeutic outcomes.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other fluorinated compounds that have demonstrated potent biological effects.

Compound NameStructure TypeBiological ActivityReference
2-Deoxy-D-glucose (2-DG)Glycolytic inhibitorInhibits glycolysis
Fluorinated derivatives of 2-DGGlycolytic inhibitorEnhanced stability and uptake
DPP-4 inhibitorsEnzyme inhibitorsRegulate blood glucose levels
Pyrimidine-biphenyl hybridsHerbicideInhibit acetohydroxyacid synthase

Case Study: Anticancer Potential

A study focused on the synthesis and evaluation of fluorinated compounds similar to this compound revealed that modifications at specific positions could enhance their ability to inhibit key metabolic enzymes involved in cancer progression. These findings suggest that further exploration of the structural modifications of this compound may yield new anticancer agents with improved efficacy .

Case Study: Enzyme Interaction

Research on enzyme interactions indicates that compounds with similar functionalities can selectively inhibit hexokinase activity under hypoxic conditions typical of tumor microenvironments. This selectivity is crucial for developing targeted therapies that minimize off-target effects while maximizing therapeutic benefits .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile, and how can reaction parameters be optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, cyclohexane-1-carbonitrile derivatives are often prepared by reacting fluorinated aryl halides (e.g., 2,4-difluorophenyl precursors) with cyclohexane intermediates under palladium-catalyzed cross-coupling conditions. Key parameters include:

  • Catalyst selection : Pd(dppf)Cl₂ or similar catalysts for Suzuki-Miyaura coupling .
  • Temperature : Reactions typically proceed at 80–100°C to balance yield and side-product formation .
  • Solvent optimization : Acetonitrile (ACN) or dimethylformamide (DMF) enhances solubility and reaction efficiency .
    • Yield optimization : Purification via column chromatography or crystallization (e.g., using ethyl acetate/hexane mixtures) improves purity. Monitoring by TLC or HPLC ensures reaction completion .

Q. What spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies fluorophenyl substituents (e.g., doublet splitting for fluorine-coupled protons) and cyclohexane ring conformation (axial/equatorial protons).
  • X-ray crystallography : Resolves bond angles (e.g., C–C–F ≈ 109.3°) and torsion angles (e.g., F–C–C–N ≈ 120.9°) to confirm stereochemistry .
  • FT-IR : CN stretch near 2220 cm⁻¹ and C–F stretches at 1100–1200 cm⁻¹ are diagnostic .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during structural elucidation?

  • Methodology :

  • Cross-validation : Combine multiple techniques (e.g., NMR, MS, and XRD) to resolve ambiguities. For example, if NMR suggests axial fluorine but XRD shows equatorial positioning, reevaluate solvent effects or dynamic interconversion .
  • DFT calculations : Predict NMR shifts or vibrational spectra using Gaussian or ORCA software to compare with experimental data .
  • Variable-temperature NMR : Detect conformational flexibility in cyclohexane rings (e.g., chair vs. boat interconversion) .

Q. What strategies are effective for functionalizing this compound to study structure-activity relationships (SAR)?

  • Methodology :

  • Derivatization : React the nitrile group with hydrazine to form amidrazones or reduce it to amines using LiAlH₄ .
  • Fluorine substitution : Replace fluorine atoms via nucleophilic aromatic substitution (e.g., using NaN₃ or amines) to modify electronic properties .
  • Biological testing : Screen derivatives for bioactivity (e.g., antimicrobial assays) and correlate substituent effects with activity .

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model binding to biological targets (e.g., enzymes with fluorophilic pockets). The 2,4-difluorophenyl group enhances hydrophobic interactions .
  • MD simulations : Analyze stability in lipid bilayers or protein complexes (e.g., GROMACS software) .
  • QSAR modeling : Corrogate electronic parameters (Hammett σ constants for fluorine) with observed bioactivity .

Safety and Handling Considerations

  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the nitrile group .
  • PPE : Use nitrile gloves and fume hoods due to potential toxicity of fluorinated intermediates .
  • Waste disposal : Neutralize residues with alkaline solutions (e.g., NaOH/ethanol) before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile
Reactant of Route 2
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1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.